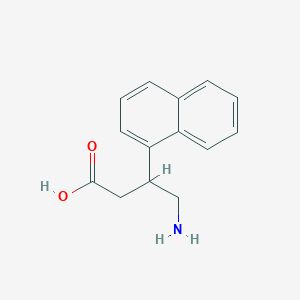

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid often involves multi-step processes. For instance, Göksu et al. (2003) described a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol, highlighting a seven-step process with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, Gao et al. (2013) synthesized functionalized 1-amino-2-naphthalenecarboxylic acid derivatives via a benzannulation strategy, emphasizing the broad substrate scope and good functional group tolerance of the process (Gao, Liu, & Wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid can be intricate, with variations in functional groups leading to diverse chemical properties. Delgado et al. (1988) conducted synthesis and conformational analysis of similar compounds, providing insights into the molecular structure through techniques like 1H nuclear magnetic resonance and MM2 theoretical calculations (Delgado et al., 1988).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid derivatives can vary widely depending on the specific substitutions and functional groups present. For example, the synthesis of novel aromatic poly(ester amide)s by Hsiao and Leu (2004) demonstrates the versatility and reactivity of naphthalene-containing compounds (Hsiao & Leu, 2004).

Physical Properties Analysis

The physical properties of (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The work by Yang and Chen (1993) on poly(amide-imide)s derived from bis(phenoxy)naphthalene highlights the importance of understanding these physical properties (Yang & Chen, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are fundamental for the application and manipulation of (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid derivatives. Studies like that of Kobayashi et al. (1997), which focused on the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives, shed light on these aspects through detailed chemical analysis (Kobayashi, Uneda, Takada, Tanaka, Kitamura, Morikawa, & Konishi, 1997).

Scientific Research Applications

Synthesis and Pharmacological Activity

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid has been explored in the synthesis of specific derivatives showing significant activity in reversing the keratinization process in hamster tracheal organ culture. This highlights its potential application in dermatological research and therapies related to skin keratinization disorders (Dawson et al., 1983).

Material Science

In material science, derivatives of this compound have been used in the synthesis of high glass-transition temperature (Tg) and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s. These materials exhibit properties like good mechanical strength and thermal stability, making them suitable for applications in blue-light-emitting materials (Liou et al., 2006).

Chemical Synthesis Methodologies

The compound has been central in developing new synthesis methodologies. For example, a novel benzannulation process using enamines and alkynes mediated by iodosylbenzene and BF3·Et2O has been developed, demonstrating broad substrate scope and good functional group tolerance (Gao et al., 2013). Another study utilized a tandem conjugate addition-enolate nitrile coupling sequence for synthesizing 1-amino-2-naphthalenecarboxylic acid derivatives, showcasing the versatility of this compound in complex chemical reactions (Kobayashi et al., 1996).

Environmental Science

In environmental science, derivatives of (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid have been studied in wastewater treatment. For instance, the treatment of H-acid manufacturing process wastewater, which is challenging due to the presence of various substituted derivatives of naphthalene, has been explored using advanced oxidation processes (Zhu et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDULPPOISZOUTK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](CC2=CC=CC=C21)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428110 | |

| Record name | (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

CAS RN |

104974-45-0 | |

| Record name | (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.